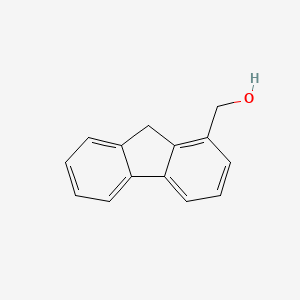
1-Fluorenemethanol
Cat. No. B8803180
Key on ui cas rn:
73728-55-9
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07714162B2
Procedure details


60 g (0.36 mol) of fluorine was dissolved in 1,500 mL of dehydrated THF. Thereafter, 225 mL of a butyllithium hexane solution (1.6 M) was slowly added dropwise thereto at 0° C. in an argon gas atmosphere. 12 g of p-formaldehyde was then added, followed by stirring at room temperature for 5 hours. After stirring, 600 mL of a saturated sodium bicarbonate water was added, the mixture was extracted with diethyl ether, and the organic layer was washed twice with saturated saline. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol to obtain 50 g of fluorenylmethanol in a white acicular crystal form. It was confirmed that the resulting compound had the aforementioned structure represented by the formula (5) by measuring with 1H-NMR. The melting point and the measurement result of 1H-NMR are shown below.
Name
fluorine
Quantity
60 g
Type
reactant
Reaction Step One


Name
butyllithium hexane
Quantity
225 mL
Type
reactant
Reaction Step Two

[Compound]
Name
p-formaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three

Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
FF.[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].O.[C:15](=[O:18])(O)[O-].[Na+].[CH2:20]1[CH2:24]OC[CH2:21]1>>[C:5]1([CH2:15][OH:18])[C:4]2[CH2:24][C:20]3[C:9](=[CH:10][CH:11]=[CH:12][CH:21]=3)[C:3]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
fluorine
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
butyllithium hexane
|
|
Quantity
|
225 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Step Three
[Compound]
|
Name
|
p-formaldehyde
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
sodium bicarbonate water
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed twice with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
